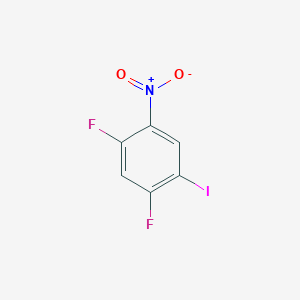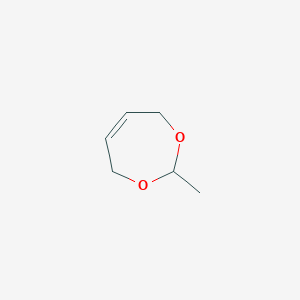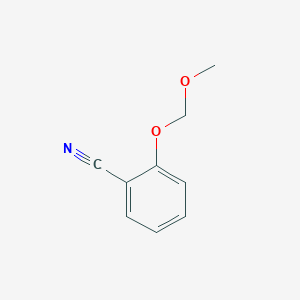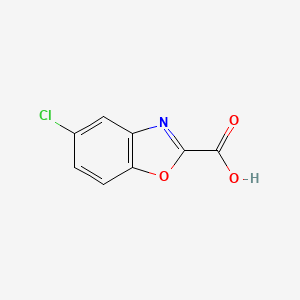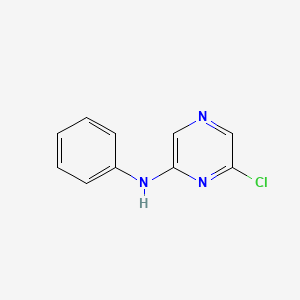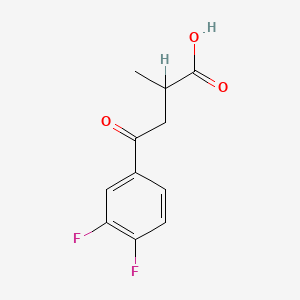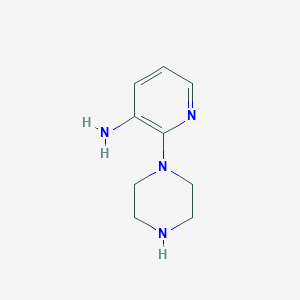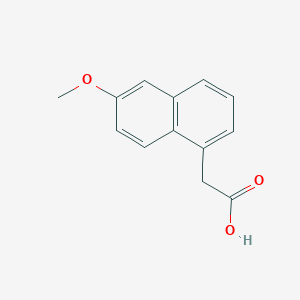
1-甲基-3-(4-硝基苯基)苯
描述
“1-Methyl-3-(4-nitrophenyl)benzene” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles . It’s an aromatic compound that contains a benzene ring, which is a six-membered ring with alternating single and double bonds .
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions . For instance, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with excess hydroxylamine hydrochloride in dry ethanol can yield a related compound in 86% yield .Molecular Structure Analysis
The molecular structure of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, “Benzene, 1-methyl-3-[(4-methylphenyl)methyl]-” has a molecular weight of 196.2875 .Chemical Reactions Analysis
The chemical reactions of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For example, benzene undergoes electrophilic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma .科学研究应用
Chemical Research
“1-Methyl-3-(4-nitrophenyl)benzene” is a chemical compound with the linear formula C13H11NO2 . It’s used in chemical research as a building block for the synthesis of various complex molecules .
Environmental Research
Toxicology Studies
This compound has been shown to have toxic effects on aquatic organisms. Therefore, it can be used in toxicology studies to understand the impact of such compounds on the environment and to develop strategies for mitigating these effects.
Accumulation Studies
“1-Methyl-3-(4-nitrophenyl)benzene” has been found to accumulate in sediments and soils. This makes it a useful compound for studying the accumulation and persistence of pollutants in the environment.
Derivative Synthesis
“1-Methyl-3-(4-nitrophenyl)benzene” can be used as a precursor for the synthesis of various derivatives, each with its own potential applications . For example, it can be used to synthesize “1-NITRO-4- [ (PHENYLSULFANYL)METHYL]BENZENE” and “1-NITRO-4- [ (PHENYLSULFONYL)METHYL]BENZENE” among others .
Pharmaceutical Research
While there is no direct evidence of “1-Methyl-3-(4-nitrophenyl)benzene” being used in pharmaceutical research, it’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it’s possible that “1-Methyl-3-(4-nitrophenyl)benzene” could have similar potential in pharmaceutical research.
作用机制
The mechanism of action of “1-Methyl-3-(4-nitrophenyl)benzene” can be inferred from similar compounds. For instance, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-3-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLIELPNYJMJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441745 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-nitrophenyl)benzene | |
CAS RN |
952-21-6 | |
| Record name | 1-Methyl-3-(4-nitrophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

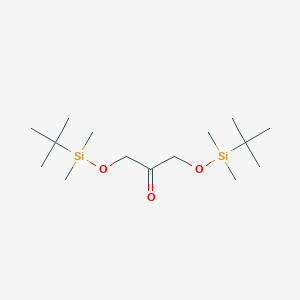
![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)
